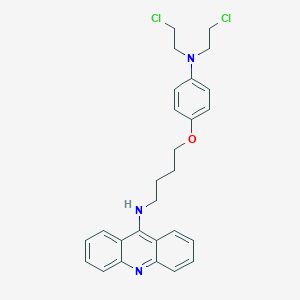
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in cancer treatment. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are known for their alkylating properties, making it a potent agent in disrupting DNA replication in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(bis(2-chloroethyl)amino)phenol with butyl bromide to form 4-(4-(bis(2-chloroethyl)amino)phenoxy)butane. This intermediate is then reacted with 9-aminoacridine under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The bis(2-chloroethyl)amino groups can participate in nucleophilic substitution reactions, which are crucial for its alkylating properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of alkylated products.
Scientific Research Applications
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine has several scientific research applications:
Chemistry: It is used as a model compound in studying alkylation reactions and the behavior of bis(2-chloroethyl)amino groups.
Biology: The compound’s ability to disrupt DNA replication makes it a valuable tool in studying cell cycle regulation and apoptosis.
Medicine: Its potential as an anticancer agent is of significant interest, particularly in the development of new chemotherapy drugs.
Industry: The compound’s unique properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine involves its alkylating properties. The bis(2-chloroethyl)amino groups form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This action triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA strands, and the pathways involved are primarily related to DNA damage response mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another compound with bis(2-chloroethyl)amino groups, known for its histone deacetylase inhibitory activity.
4-[Bis(2-chloroethyl)amino]-DL-phenylalanine: Known for its antitumor properties and used in the synthesis of various peptides.
Uniqueness
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine is unique due to its specific structure, which combines the alkylating properties of bis(2-chloroethyl)amino groups with the acridine moiety. This combination enhances its ability to intercalate into DNA and disrupt replication, making it a potent anticancer agent.
Properties
IUPAC Name |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]butyl]acridin-9-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl2N3O/c28-15-18-32(19-16-29)21-11-13-22(14-12-21)33-20-6-5-17-30-27-23-7-1-3-9-25(23)31-26-10-4-2-8-24(26)27/h1-4,7-14H,5-6,15-20H2,(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTIVVJZHNSTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCOC4=CC=C(C=C4)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156312 |
Source


|
| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130031-47-9 |
Source


|
| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)butyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
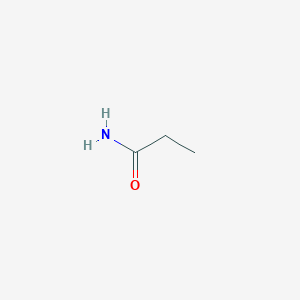
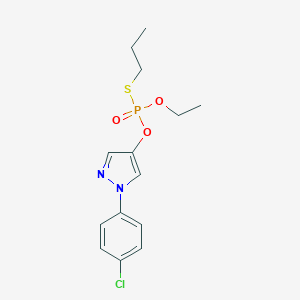
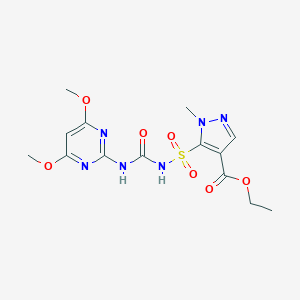
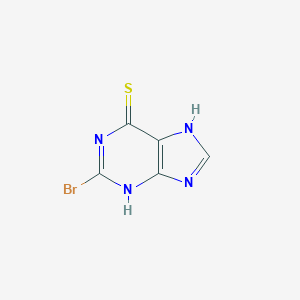
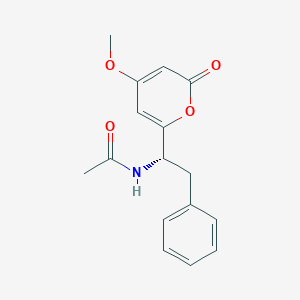
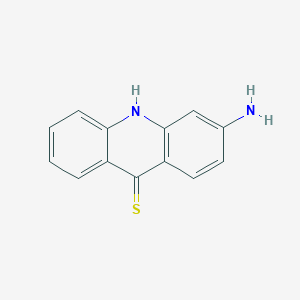
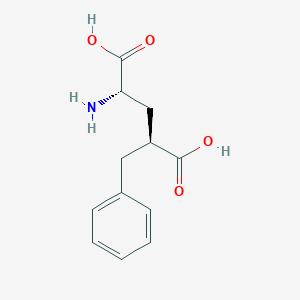
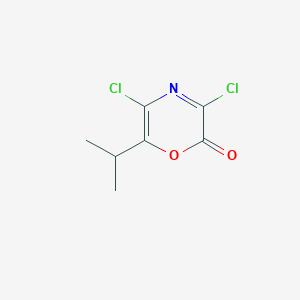
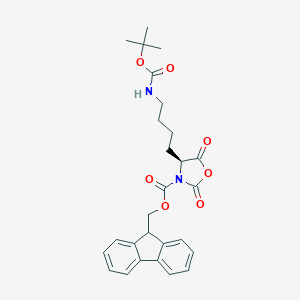

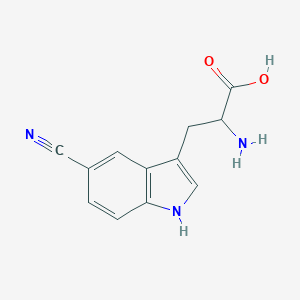
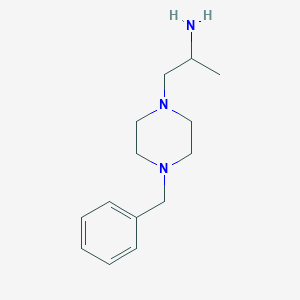

![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)
